Acetic acid, bromo-, diphenylmethyl ester

描述

Acetic acid, bromo-, diphenylmethyl ester is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Acetic acid, bromo-, diphenylmethyl ester (CAS No. 79287-72-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

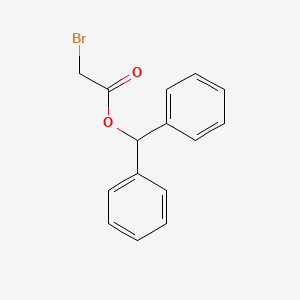

The compound is characterized by the presence of a bromo group and a diphenylmethyl moiety attached to an acetic acid backbone. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that compounds with similar structures can exert their effects through:

- Nucleophilic Substitution : The bromine atom allows for nucleophilic aromatic substitution reactions, which can lead to inhibition or activation of various enzymes.

- Enzyme Interaction : This compound may interact with proteins involved in critical cellular pathways, influencing gene expression and cellular functions.

Efficacy Against Pathogens

Several studies have investigated the antimicrobial properties of acetic acid derivatives, including bromo-, diphenylmethyl ester. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Acetic acid has demonstrated significant antibacterial activity against various pathogens, with MIC values ranging from 0.16% to 0.31% against common wound-infecting organisms .

- Biofilm Inhibition : The compound has shown effectiveness in preventing biofilm formation and eradicating mature biofilms within three hours of exposure, highlighting its potential as a biocide in clinical settings .

Anticancer Activity

Research into the anticancer properties of this compound is still emerging. Notably:

- Inhibitory Effects on Cancer Cells : Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting specific proteins involved in tumor growth. For instance, a related compound demonstrated significant inhibitory activity against BRD4, a protein linked to cancer progression.

- Cell Cycle Arrest : The interaction with cellular pathways may lead to cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells.

Data Summary

| Biological Activity | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | MIC: 0.16% - 0.31% | Effective against planktonic growth and biofilms |

| Anticancer | Significant inhibition | Potentially inhibits BRD4 and induces cell cycle arrest |

Case Studies

- Antimicrobial Study : A study conducted on burn wound pathogens revealed that acetic acid could effectively inhibit both planktonic growth and biofilm formation at low concentrations, suggesting its utility in treating infections where antibiotic resistance is a concern .

- Cancer Research : Investigations into compounds similar to this compound indicated that these could modulate pathways associated with cancer cell survival and proliferation, warranting further research into their therapeutic potential.

科学研究应用

Applications in Pharmaceuticals

Acetic acid, bromo-, diphenylmethyl ester serves as an important intermediate in the synthesis of several pharmaceutical compounds. One prominent application is in the preparation of antiplatelet drugs such as Clopidogrel Hydrogensulfate. This drug is utilized for preventing thrombotic complications in cardiovascular diseases, showcasing the compound's relevance in modern medicine .

Case Study: Clopidogrel Synthesis

- Objective : To synthesize Clopidogrel using this compound as an intermediate.

- Methodology : The compound undergoes various chemical transformations to yield Clopidogrel, demonstrating its utility in developing effective medications for managing blood coagulation disorders.

- Outcome : The process has proven to be economically viable with a significant market outlook due to the drug's effectiveness and lower side effects compared to other antiplatelet agents .

Applications in Organic Synthesis

In organic chemistry, this compound is employed as a versatile reagent. It acts as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions . This property makes it valuable in multi-step synthetic pathways where selective functionalization is required.

Example of Use

- Protecting Group Strategy : The diphenylmethyl (DPM) ester can be used to protect carboxylic acids during reactions that may otherwise lead to undesired side products. After the desired transformations are complete, the DPM group can be removed selectively without affecting other functional groups present in the molecule.

Agrochemical Applications

The compound also finds applications in the agrochemical sector. Its derivatives are involved in synthesizing pesticides and herbicides, contributing to agricultural productivity. The brominated structure enhances biological activity against pests while maintaining safety profiles for non-target organisms .

Summary Table of Applications

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Pharmaceuticals | Intermediate for Clopidogrel synthesis | Effective antiplatelet agent |

| Organic Synthesis | Protecting group for carboxylic acids | Facilitates selective functionalization |

| Agrochemicals | Synthesis of pesticides and herbicides | Enhances biological activity |

化学反应分析

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄/H₂O), the ester undergoes nucleophilic acyl substitution to yield bromoacetic acid and diphenylmethanol:

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release diphenylmethanol .

-

Kinetics : Reaction rates depend on acid concentration and temperature, as observed in analogous ester hydrolyses .

Base-Promoted Saponification

Under alkaline conditions (e.g., NaOH), the ester forms sodium bromoacetate and diphenylmethanol:

-

Irreversibility : Base-driven saponification proceeds to completion due to carboxylate salt formation .

Transesterification

In the presence of excess alcohol (R'OH) and acid catalysts (e.g., H₂SO₄), the benzhydryl group is replaced by R':

-

Industrial Relevance : Similar methods are used for synthesizing bromoacetic acid esters via one-pot bromination/esterification .

Nucleophilic Substitution at the α-Bromo Position

The electron-withdrawing ester group activates the α-bromine for SN₂ reactions. For example, with amines:

-

Steric Effects : The bulky benzhydryl group may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) .

Elimination Reactions

Under strong bases (e.g., KOtBu), dehydrohalogenation forms an α,β-unsaturated ester:

-

Competition : Elimination competes with substitution, depending on base strength and steric factors .

Stability and Decomposition

属性

IUPAC Name |

benzhydryl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMRRKTQGJHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456346 | |

| Record name | Acetic acid, bromo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79287-72-2 | |

| Record name | Acetic acid, bromo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。